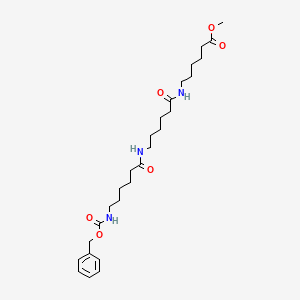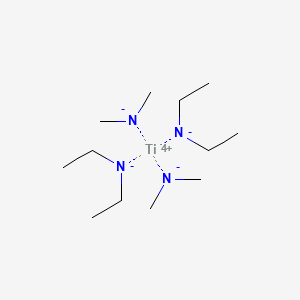
Bis(diethylamino)bis(dimethylamino)titan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethylamino)bis(dimethylamino)titanium is a chemical compound with the molecular formula C12H32N4Ti and a molecular weight of 280.28 g/mol . It is a titanium-based compound that is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
The synthesis of bis(diethylamino)bis(dimethylamino)titanium typically involves the reaction of titanium tetrachloride with diethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually prepared in a laboratory setting, but industrial production methods may involve scaling up the reaction to produce larger quantities .
Chemical Reactions Analysis
Bis(diethylamino)bis(dimethylamino)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different titanium-based compounds.
Substitution: The amino groups in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(diethylamino)bis(dimethylamino)titanium has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of titanium-based materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mechanism of Action
The mechanism of action of bis(diethylamino)bis(dimethylamino)titanium involves its interaction with various molecular targets and pathways. The compound can form complexes with other molecules, leading to changes in their chemical and physical properties. These interactions are often studied using techniques like density functional theory (DFT) to understand the underlying mechanisms .
Comparison with Similar Compounds
Bis(diethylamino)bis(dimethylamino)titanium can be compared with other similar compounds, such as:
Tetrakis(dimethylamino)titanium: This compound has four dimethylamino ligands and is used in similar applications, but it has different reactivity and properties.
Tetrakis(diethylamino)titanium: This compound has four diethylamino ligands and is also used in various industrial and scientific applications.
The uniqueness of bis(diethylamino)bis(dimethylamino)titanium lies in its combination of diethylamino and dimethylamino ligands, which gives it distinct properties and reactivity compared to other titanium-based compounds.
Properties
Molecular Formula |
C12H32N4Ti |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
diethylazanide;dimethylazanide;titanium(4+) |
InChI |
InChI=1S/2C4H10N.2C2H6N.Ti/c2*1-3-5-4-2;2*1-3-2;/h2*3-4H2,1-2H3;2*1-2H3;/q4*-1;+4 |
InChI Key |
GCIHPQVQNZQGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.C[N-]C.C[N-]C.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


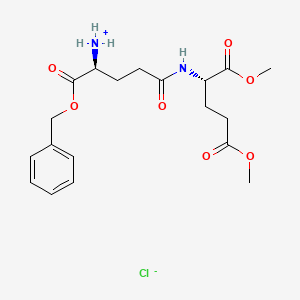
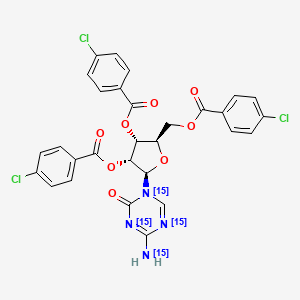
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
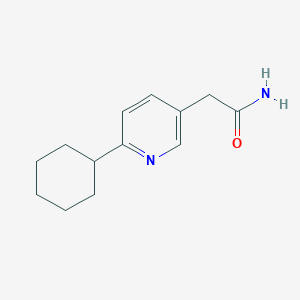

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

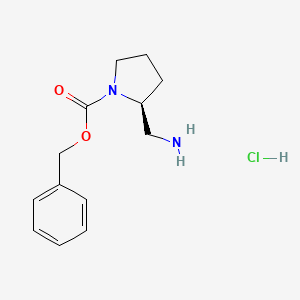
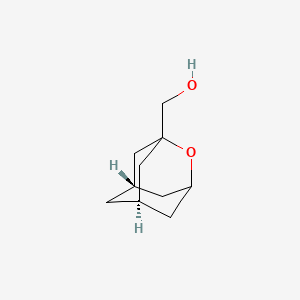
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
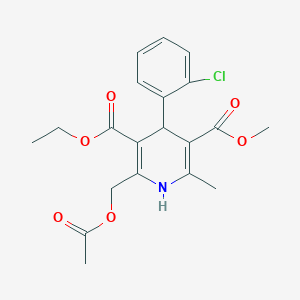
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
